N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide” seems to be a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a methylsulfonyl group and a tosyl group, which are common functional groups in organic chemistry .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been used as reactants in the preparation of various inhibitors and in the synthesis of 2-arylpurines .
科学的研究の応用
Glibenclamide and Sulfonylurea Derivatives
Glibenclamide's Role in Cerebral Ischemia and Stroke Glibenclamide, a sulfonylurea, has been identified as a significant compound in reducing brain swelling, infarct volume, and improving neurological function in various models of stroke. This is due to its mechanism of blocking the Sur1-Trpm4 channel, thereby mitigating microvascular dysfunction that often leads to cytotoxic edema and necrotic cell death post-ischemia (Simard et al., 2014).
Sulfonamide Inhibitors in Disease Treatment Sulfonamide compounds, possessing a primary sulfonamide moiety, have been used in treating various diseases due to their antibacterial, antiepileptic, and antipsychotic properties. Recent patents suggest that these compounds continue to be a rich source for developing drugs targeting conditions like glaucoma, cancer, and inflammatory diseases (Carta et al., 2012; Gulcin & Taslimi, 2018).
Antifibrinolytic Therapy with Tranexamic Acid Tranexamic acid, a synthetic derivative related to the sulfonyl functional group, has been used effectively in reducing blood loss in various surgical procedures, showcasing its potential in managing hemorrhage and contributing to antifibrinolytic therapy (McCormack, 2012).
Applications in Drug Delivery and Nanoformulations
Nanoformulations for Cardiovascular Diseases Research has explored the development of suitable delivery systems for small organic compounds and nanoparticles to the cardiovascular system. Such advancements could significantly enhance therapeutic outcomes in diseases like atherosclerosis and hypertension, highlighting the importance of sulfonyl derivatives in creating effective formulations (Geldenhuys et al., 2017).
Safety and Hazards
作用機序
Target of Action
The primary target of N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory mediators known as prostaglandins .
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, the compound prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Result of Action
The inhibition of the COX-2 enzyme by this compound results in a reduction of inflammation . This is due to the decreased production of prostaglandins, which are key mediators of the inflammatory response .
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-15-3-7-19(8-4-15)29(26,27)22-13-11-16(12-14-22)20(23)21-17-5-9-18(10-6-17)28(2,24)25/h3-10,16H,11-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFCZIXAXCMPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。